molecular formula C8H7NO4S B3434651 Uroxanthin CAS No. 1336-79-4

Uroxanthin

Cat. No.: B3434651
CAS No.: 1336-79-4
M. Wt: 213.21 g/mol
InChI Key: BXFFHSIDQOFMLE-UHFFFAOYSA-N
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Description

Uroxanthin, also known as indoxyl sulfate, is a yellow compound found in small quantities in healthy urine but in larger quantities in diseased urine. It is a metabolite of tryptophan and is produced in the liver and intestines. This compound is significant in clinical diagnostics as its elevated levels can indicate various health conditions, including kidney dysfunction and liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uroxanthin can be synthesized through the microbial metabolism of tryptophan. The process involves the conversion of tryptophan to indole by intestinal bacteria, followed by oxidation to indoxyl and subsequent sulfation to form indoxyl sulfate .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from biological samples, such as urine, followed by purification using chromatographic techniques. Advanced methods like deep eutectic solvents and natural deep eutectic solvents are also being explored for the efficient extraction and isolation of bioactive compounds, including this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form indigo blue and indigo red pigments.

    Reduction: this compound can be reduced back to indoxyl under certain conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving its sulfate group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Uroxanthin has several applications in scientific research:

    Chemistry: Used as a marker in various chemical assays and diagnostic tests.

    Biology: Studied for its role in microbial metabolism and its impact on gut health.

    Medicine: Elevated levels of this compound are used as biomarkers for kidney and liver diseases.

    Industry: Utilized in the production of indigo dyes and pigments.

Mechanism of Action

The mechanism of action of uroxanthin involves several pathways:

    Oxidative Stress Reduction: this compound can decrease oxidative stress by scavenging free radicals.

    Cell Cycle Arrest: It can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

    Apoptosis Induction: this compound promotes apoptosis in cancer cells by activating specific molecular pathways.

    Tumor Suppression: It upregulates tumor suppressor genes and downregulates oncogenes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a metabolic byproduct and a diagnostic marker. Its ability to form distinct pigments upon oxidation makes it valuable in clinical diagnostics and industrial applications .

Properties

IUPAC Name

1H-indol-3-yl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFHSIDQOFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2642-37-7 (mono-potassium salt)
Record name Indican
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701043787
Record name Indoxyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoxyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

487-94-5, 1336-79-4
Record name Indoxyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indican
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indican
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indoxyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOXYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indoxyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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